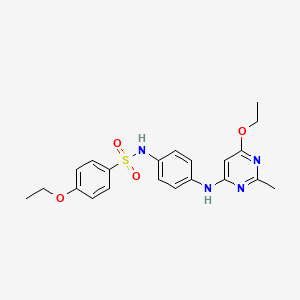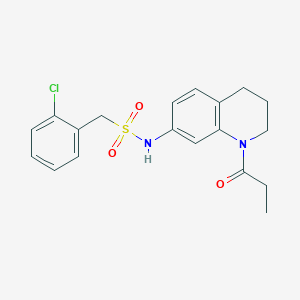
1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The compound 1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide and its derivatives have been explored in various chemical syntheses and reactions. For instance, research by Hoshino et al. (2001) demonstrates the oxidation of N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolin-6-ols with lead tetraacetate in dichloromethane, producing compounds related to the query compound quantitatively (Hoshino, Suzuki, & Ogasawara, 2001). This indicates the potential for such compounds to be used in synthetic organic chemistry for creating complex molecular structures.
Metal Mediated Inhibition
Quinolinyl sulfonamides, a category to which the query compound is related, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) by Huang et al. (2006). Their inhibitory potency varies across different metal forms of the enzyme, highlighting the potential of such compounds in developing new inhibitors for enzymes critical in biological processes (Huang et al., 2006).
Molecular Structure Analysis
Studies like those by Gowda et al. (2007) provide detailed insights into the molecular structures of compounds closely related to the query compound, such as N-(2,3-Dichlorophenyl)methanesulfonamide. These analyses reveal the conformations and bond parameters that are crucial for understanding the reactivity and potential biological activity of these molecules (Gowda, Foro, & Fuess, 2007).
Renal Vasodilation Activity
Compounds like 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, which share structural similarities with the query compound, have been explored for their renal vasodilation activity. This research highlights the potential therapeutic applications of such compounds in treating conditions requiring vasodilation (Anan et al., 1996).
Catalysis and CO2 Reduction
Research on molecular rhenium catalysts for the electrochemical reduction of CO2 to valuable products like methane demonstrates the potential utility of compounds related to the query compound in catalysis and environmental chemistry (Nganga et al., 2021).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-11-5-7-14-9-10-16(12-18(14)22)21-26(24,25)13-15-6-3-4-8-17(15)20/h3-4,6,8-10,12,21H,2,5,7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBBBQHRUIXWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


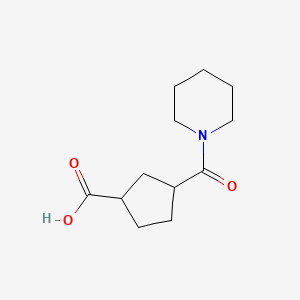
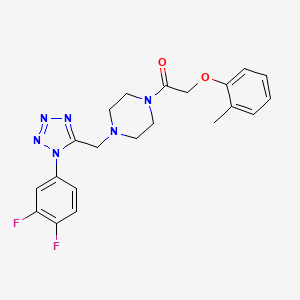
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2562166.png)
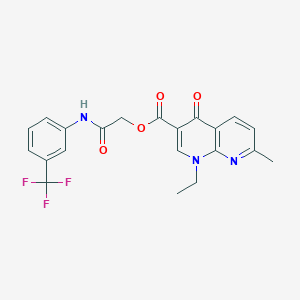
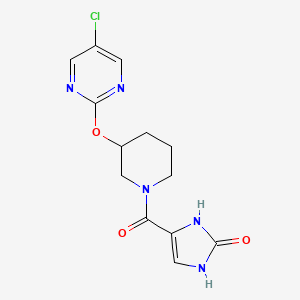
![5,6-dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2562170.png)
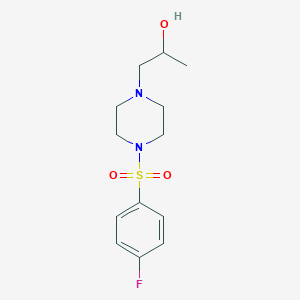
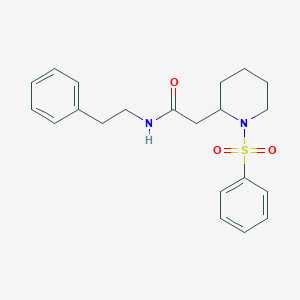
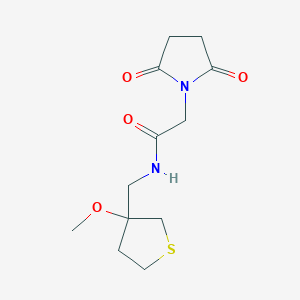
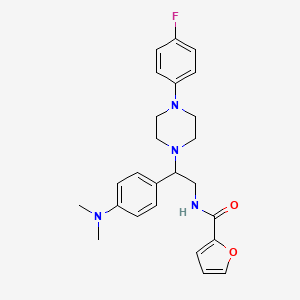
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2562181.png)
![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)
